Cas no 96409-01-7 (Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, benzyl ester, L-)

96409-01-7 structure
Product name:Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, benzyl ester, L-
Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, benzyl ester, L- Chemical and Physical Properties
Names and Identifiers
-
- benzyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-hydroxypropanoate
- Ester benzylique de la N-(chloro-2 ethyl)-N-nitrosocarbamyl-L-serine [French]
- Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, benzyl ester, L-
- Ester benzylique de la N-(chloro-2 ethyl)-N-nitrosocarbamyl-L-serine
- BRN 5613441
- N-((2-Chloroethyl)nitrosocarbamoyl)-L-serine benzyl ester
- 96409-01-7
- L-Serine, N-(((2-chloroethyl)nitrosoamino)carbonyl)-, phenylmethyl ester
- DTXSID80242244
- DTXCID80164735
-
- Inchi: InChI=1S/C13H16ClN3O5/c14-6-7-17(16-21)13(20)15-11(8-18)12(19)22-9-10-4-2-1-3-5-10/h1-5,11,18H,6-9H2,(H,15,20)/t11-/m0/s1
- InChI Key: JEYZBIHZVOVRTK-NSHDSACASA-N
Computed Properties
- Exact Mass: 329.0778483Da
- Monoisotopic Mass: 329.0778483Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 8
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 108Ų
Serine, N-((2-chloroethyl)nitrosocarbamoyl)-, benzyl ester, L- Related Literature
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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